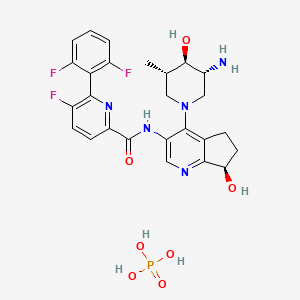

PIM inhibitor 1 phosphate

Übersicht

Beschreibung

PIM inhibitor 1 phosphate, also known as Uzansertib phosphate or INCB053914 phosphate, is an orally active, ATP-competitive pan-PIM kinase inhibitor . It has IC50s of 0.24 nM, 30 nM, 0.12 nM for PIM1, PIM2, PIM3, respectively . It has broad anti-proliferative activity against a variety of hematologic tumor cell lines .

Synthesis Analysis

The synthesis of PIM inhibitor 1 phosphate involves the creation of a core structure of the molecule, which is a heterocyclic ring with a phosphate group attached . This can be achieved using various methods, such as the condensation of aldehydes and ketones .Molecular Structure Analysis

The molecular structure of PIM inhibitor 1 phosphate is closely related to its functional activity . The review covers the specific residues involved in the binding of ATP and different substrates in its catalytic domain . Changes in protein conformation and cell functions occur after PIM-1 binds to different substrates .Chemical Reactions Analysis

PIM inhibitor 1 phosphate inhibits the phosphorylation of downstream PIM kinase substrates in a dose-dependent manner . It also inhibits PIM kinase-mediated phosphorylation of BAD in certain cells .Physical And Chemical Properties Analysis

The physical and chemical properties of PIM inhibitor 1 phosphate include a molecular weight of 611.51 . It is a solid substance that is soluble in DMSO .Wissenschaftliche Forschungsanwendungen

PIM Inhibitor 1 Phosphate in Cancer Therapy

Targeting Abnormal Cell Growth : PIM-1 kinase is a promising target for treating disorders involving abnormal cell growth, especially cancers. Pyrazolo[1,5-a]pyrimidine compounds, as potent and selective inhibitors of Pim-1, have shown strong inhibition of Pim-1 and Flt-3 kinases. These compounds suppress phosphorylation of BAD protein and colony formation in clonogenic cell survival assays, indicating potential in cancer therapy (Xu et al., 2015).

Synergism with Other Inhibitors : A combination of ATP-competitive and noncompetitive inhibitors of Pim-1 shows synergistic effects, particularly in prostate cancer cell lines. This synergism suggests a potential strategy for cancer treatment, especially in cases where Pim-1 is associated with chemotherapeutic resistance (Mori et al., 2013).

PIM Inhibitor 1 Phosphate in Cellular Processes

Regulating Bone Cell Activities : PIM inhibitors influence cellular activities in bone cells. For instance, phosphate has been found to drive nuclear export of Runx2/Cbfa1 in bone cells, which is a critical factor in bone formation (Fujita et al., 2001).

Effect on Chondrocytes : Phosphate stimulates matrix Gla protein expression in chondrocytes through the ERK signaling pathway. This finding suggests a key role for phosphate and ERK1/2 in bone formation regulation (Julien et al., 2007).

Other Relevant Insights

Pharmacological Development : Several papers focus on the synthesis, evaluation, and optimization of PIM-1 kinase inhibitors. This includes the development of novel inhibitors through virtual screening, structure-activity relationship studies, and molecular docking (Ren et al., 2011).

Cell Cycle and Apoptosis : Inorganic phosphate's effects on cell cycle regulation and apoptosis have been studied in human vascular smooth muscle cells, showing that high phosphate concentrations can inhibit cell proliferation (Rahabi-Layachi et al., 2015).

Wirkmechanismus

Safety and Hazards

The safety and hazards of PIM inhibitor 1 phosphate are currently being evaluated in a phase 1/2 study in patients with myelofibrosis . The key eligibility criteria include primary or secondary myelofibrosis, previously treated with or ineligible for JAK inhibitor treatment, and certain other conditions .

Zukünftige Richtungen

The future directions of PIM inhibitor 1 phosphate research could involve further understanding of PIM-1-regulated signaling pathways by facilitating the discovery of its potential phosphorylation substrates . This could potentially lead to the development of more effective treatments for hematological malignancies and solid carcinomas .

Eigenschaften

IUPAC Name |

N-[(7R)-4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26F3N5O3.H3O4P/c1-12-10-34(11-17(30)25(12)36)24-13-5-8-20(35)22(13)31-9-19(24)33-26(37)18-7-6-16(29)23(32-18)21-14(27)3-2-4-15(21)28;1-5(2,3)4/h2-4,6-7,9,12,17,20,25,35-36H,5,8,10-11,30H2,1H3,(H,33,37);(H3,1,2,3,4)/t12-,17+,20+,25+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYVLFVRZDZABX-SEDYQSMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(C1O)N)C2=C3CCC(C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(C[C@H]([C@@H]1O)N)C2=C3CC[C@H](C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29F3N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

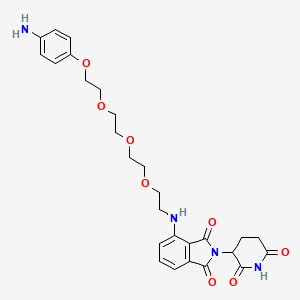

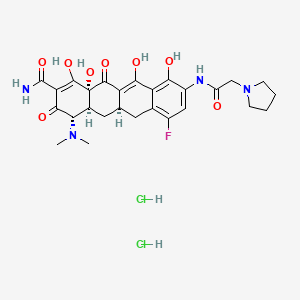

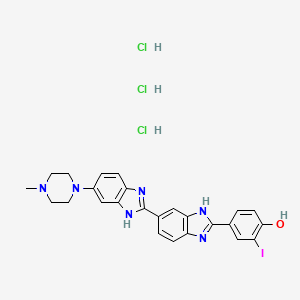

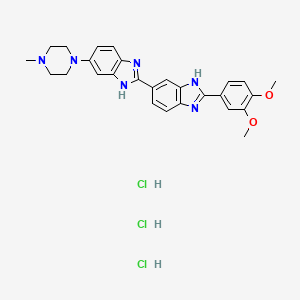

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Chlorophenyl)-[3,3']bipyridinyl-6,6'-diamine](/img/structure/B560549.png)

![2-[(3s)-1-{[2-(Methylamino)pyrimidin-5-Yl]methyl}piperidin-3-Yl]-6-(Thiophen-2-Yl)pyrimidin-4(1h)-One](/img/structure/B560550.png)

![(S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560552.png)

![[(3R,6R)-6-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B560553.png)

![propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B560571.png)